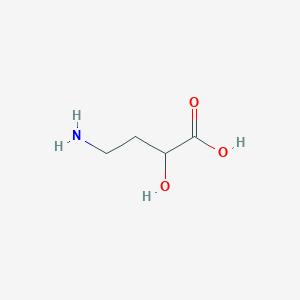

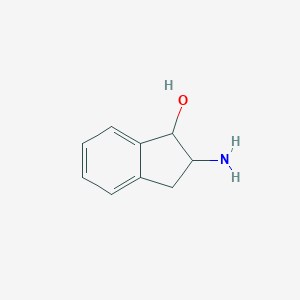

2-Aminoindan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

2-Aminoindan-1-ol and its derivatives are synthesized through various methods. A notable approach involves the conversion of indan-2-ol through steps like acetylation, electrophilic bromination, deacetylation, and dimethoxylation, followed by azidation and Pd–C catalyzed hydrogenation to yield 2-amino-5,6-dimethoxyindan hydrochloride (Göksu & SeÇen, 2005). Another pathway involves the Grignard reaction between 1-(2-aminoaryl)ketones and alkynylmagnesium bromides, leading to carbonylative conditions in the presence of a PdI2-KI catalytic system (Gabriele et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various methods, including chiral discrimination studies which reveal the importance of the relative configuration of amino and hydroxy groups in supramolecular hydrogen-bond networks (Kinbara, Katsumata, & Saigo, 2003). Such structural configurations are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including condensation and oxidative bond formation processes. These reactions are pivotal for synthesizing amino-substituted 1,3,4-oxadiazoles and thiadiazoles, demonstrating the compound's versatility in organic synthesis (Niu et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by their molecular structure. The study of these properties is essential for applications in material science and pharmaceuticals. For example, the enantioselective enzymatic reactions used for synthesizing cis- and trans-1-amino-2-indanol showcase the impact of molecular structure on physical properties (Yun et al., 2006).

Applications De Recherche Scientifique

Recherche pharmaceutique : Inhibiteurs de la protéase du VIH

Le 2-Aminoindan-1-ol est utilisé comme ligand dans la synthèse d’inhibiteurs de la protéase du VIH . Sa forme énantiomériquement pure est particulièrement importante en raison de son rôle dans l’efficacité de ces inhibiteurs. Le composé a été utilisé dans le développement de médicaments comme l’Indinavir, qui est approuvé par la FDA pour le traitement du SIDA .

Synthèses asymétriques

Le composé est important dans les synthèses asymétriques . Il sert de brique de construction chirale pour créer des molécules énantiomériquement pures, ce qui est crucial dans l’industrie pharmaceutique pour la synthèse d’ingrédients pharmaceutiques actifs ayant des activités spécifiques souhaitées .

Synthèse chimique

En synthèse chimique, le this compound est utilisé pour les transformations énantiosélectives . Il est impliqué dans des processus comme l’amination réductrice et peut être utilisé pour produire d’autres composés chiraux qui sont précieux dans diverses applications de synthèse .

Science des matériaux

En science des matériaux, le this compound peut être un précurseur pour les matériaux qui nécessitent une activité optique spécifique. Sa capacité à former de fortes liaisons hydrogène en fait un candidat pour la conception de nouveaux matériaux aux propriétés uniques .

Biochimie

Du point de vue biochimique, le this compound est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie . Il peut jouer un rôle dans l’étude des mécanismes enzymatiques et des voies métaboliques.

Science de l’environnement

Le composé a des applications potentielles en science de l’environnement, en particulier dans l’étude des processus de biotransformation . Il peut être utilisé pour comprendre comment les composés organiques sont transformés par les organismes vivants, ce qui est essentiel pour la remédiation environnementale et le contrôle de la pollution.

Méthodes analytiques

Le this compound est pertinent en chimie analytique pour le développement de nouvelles méthodes analytiques. Il peut être utilisé comme composé standard ou de référence en chromatographie et en spectrométrie pour identifier et quantifier d’autres substances

Mécanisme D'action

Target of Action

2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, primarily interacts with plasma membrane monoamine transporters and α2-adrenergic receptors . These targets play crucial roles in the regulation of neurotransmitter release and reuptake, which are essential for maintaining normal brain function.

Mode of Action

The compound acts as a selective substrate for norepinephrine (NET) and dopamine (DAT) transporters . It interacts with these targets, leading to changes in the reuptake of neurotransmitters. Ring substitution in the compound increases its potency at the serotonin transporter (SERT), while reducing potency at DAT and NET .

Biochemical Pathways

The interaction of this compound with monoamine transporters affects the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and cognition.

Pharmacokinetics

Similar compounds like rasagiline have shown improved absorption with more balanced peak concentrations when administered via a transdermal patch compared to an oral tablet . This suggests that the method of administration may significantly impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with monoamine transporters and α2-adrenergic receptors. By modulating the function of these targets, this compound can influence neurotransmitter levels and neuronal signaling .

Safety and Hazards

Orientations Futures

Propriétés

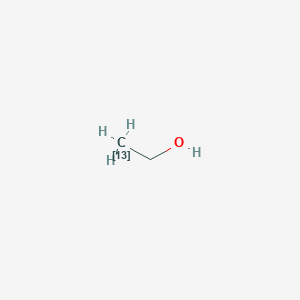

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933902 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15028-16-7, 13575-72-9, 23337-80-6 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoindan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-aminoindan-1-ol effective for chiral resolution?

A1: this compound, especially in its enantiopure trans-isomer form, displays promising resolving ability for chiral compounds like 2-arylalkanoic acids. [, ] This effectiveness stems from its ability to form distinct, stable hydrogen bond networks with different enantiomers. Depending on the specific isomer (trans-1-aminoindan-2-ol or trans-2-aminoindan-1-ol), the hydrogen bonding patterns vary, leading to preferential crystallization of a specific diastereomeric salt. [] This difference in solubility between diastereomeric salts allows for the separation and purification of enantiomers from a racemic mixture.

Q2: How does the position of the amino and hydroxyl groups on the indane ring affect the resolving ability of this compound?

A2: Research indicates that both the relative configuration and the position of the amino and hydroxyl groups significantly influence the resolving ability of this compound. [] For instance, trans-1-aminoindan-2-ol effectively resolves 2-arylalkanoic acids with naphthyl substituents, forming a reinforced columnar hydrogen bond network in the less-soluble diastereomeric salt. [] Conversely, trans-2-aminoindan-1-ol exhibits broader resolving ability, effectively separating a range of 2-arylalkanoic acids, particularly those with a methyl substituent at the α-position. In these cases, a stable hydrogen-bond sheet, often incorporating water molecules, is observed in the less-soluble salt. [] These structural differences highlight how subtle variations in the resolving agent's structure lead to different interactions and ultimately influence its effectiveness for specific target molecules.

Q3: Has the absolute configuration of this compound derivatives been determined?

A3: Yes, the absolute configuration of certain this compound derivatives, specifically (1R,2R)-(-)-2-aminoindan-1-ol and (1R,2R)-(-)-2-amino-5-methoxyindan-1-ol, has been successfully determined using chemical correlation and X-ray crystallography. [] This knowledge is crucial for understanding the stereochemical interactions involved in chiral resolution and for designing more effective resolving agents in the future.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)